molecular formula C₂₁H₁₆O₁₂ B023201 Rhein 8-beta-D-Glucuronide CAS No. 70793-10-1

Rhein 8-beta-D-Glucuronide

Cat. No. B023201
CAS RN: 70793-10-1
M. Wt: 460.3 g/mol
InChI Key: PCIJYIRYSXMDQB-HUTLKBDOSA-N
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Description

Rhein 8-beta-D-Glucuronide is a significant metabolite resulting from the biotransformation processes of Rhein, a bioactive compound derived from medicinal herbs. It is noteworthy for its involvement in pharmacokinetics and potential drug-drug interactions, particularly when used alongside other medications such as methotrexate, due to its interaction with organic anion transporters (Yuan et al., 2017). This metabolite exemplifies the complexity of drug metabolism and its implications on efficacy and safety.

Synthesis Analysis

The synthesis of Rhein 8-beta-D-Glucuronide involves enzyme-assisted methods, utilizing liver microsomes to yield glucuronic acid conjugates. This process demonstrates the intricate mechanisms by which the body modifies compounds, potentially altering their activity and solubility. Such enzymatic processes are crucial for understanding the metabolic pathways and designing synthetic routes for research and therapeutic applications (Uhlig et al., 2016).

Molecular Structure Analysis

The molecular structure of Rhein 8-beta-D-Glucuronide, characterized through spectroscopic methods such as NMR, reveals the attachment of the glucuronic acid moiety. This structural insight is vital for understanding the pharmacokinetic profile and biological interactions of the metabolite. The glucuronide moiety significantly impacts the molecule's polarity and solubility, influencing its distribution and excretion (Uhlig et al., 2016).

Chemical Reactions and Properties

Rhein 8-beta-D-Glucuronide's chemical properties, particularly its formation via metabolic activation, highlight the potential reactivity and toxicity of Rhein-containing herbs. The acyl glucuronide form exhibits chemical reactivity, posing risks of cytotoxicity, which is a critical consideration in drug safety and efficacy evaluation. Understanding these chemical reactions and properties is essential for assessing the risk-benefit profile of Rhein-containing medications (Yuan et al., 2016).

Scientific Research Applications

Research on Antitumor Effects Rhein 8-beta-D-Glucuronide has been identified as a promising compound in cancer treatment due to its ability to control cancer cell proliferation and apoptosis. It particularly influences intrinsic and extrinsic apoptosis pathways, thereby playing a pivotal role in cancer control. Key pathways like NF-κB, Ras/Raf/MEK (MAPK)/ERK, and PTEN/PI3K/AKT/mTOR are regulated by Rhein, highlighting its potential in antiphosphorylation of ERK, PI3K, and AKT to manage cancer development. The compound's inhibitory role in the NF-κB pathway indicates its therapeutic relevance in cancer treatment (Wu et al., 2018). Similarly, Rhein has been recognized for its ability to modulate different signaling cascades in cancer cells, prevent angiogenesis, and halt the progression of various cancer types, demonstrating its potential as a multi-targeted, effective alternative for cancer therapy (Henamayee et al., 2020).

Implications in Diabetic Nephropathy Rhein 8-beta-D-Glucuronide has shown a beneficial influence on diabetic nephropathy. Animal studies suggest that the mechanisms of Rhein against diabetic nephropathy involve ameliorating levels of TGF-β1, renal fibrosis, metabolism, and oxidative stress status. Although some limitations exist, such as possible publication bias and methodological quality, the positive findings highlight Rhein's potential in treating diabetic nephropathy, encouraging further high-quality research in this area (Hu et al., 2019).

Beta-Glucuronidase Activity and Plant Food Intakes Beta-glucuronidase activity, which hydrolyzes glucuronide moieties from steroids and xenobiotics, is inversely associated with plant food intakes. This relationship indicates that certain plant foods, particularly fruits and fiber-containing foods, might influence beta-glucuronidase activity in a potentially favorable direction. Although the associations are modest, the data suggest that dietary constituents can alter beta-glucuronidase activity, which may have implications for health and disease states (Lampe et al., 2002).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIJYIRYSXMDQB-HUTLKBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221055
Record name Rhein 8-beta-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhein 8-beta-D-Glucuronide

CAS RN

70793-10-1
Record name Rhein 8-beta-D-Glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhein 8-beta-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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